Product packaging for 1,25-Dihydroxyvitamin D3 3-glycoside(Cat. No.:CAS No. 89497-11-0)

1,25-Dihydroxyvitamin D3 3-glycoside

Cat. No.: B12779897
CAS No.: 89497-11-0
M. Wt: 578.8 g/mol
InChI Key: UCQHUTIFFMTBFB-DAHKFYDDSA-N
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Description

1,25-Dihydroxyvitamin D3 3-glycoside is a useful research compound. Its molecular formula is C33H54O8 and its molecular weight is 578.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54O8 B12779897 1,25-Dihydroxyvitamin D3 3-glycoside CAS No. 89497-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89497-11-0

Molecular Formula

C33H54O8

Molecular Weight

578.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1

InChI Key

UCQHUTIFFMTBFB-DAHKFYDDSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

Biosynthesis and Natural Occurrence of 1,25 Dihydroxyvitamin D3 3 Glycoside

Characterization of Monoglycosides (e.g., 1,25(OH)₂D₃-1-β-glucopyranoside)

Detailed chemical analysis of extracts from S. glaucophyllum has led to the successful isolation and characterization of monoglycosides. One of the first such compounds to be identified from a natural source was 1-(β-D-glucopyranosyl)-1α,25-dihydroxycholecalciferol. nih.govresearchgate.net This compound features a single glucose molecule attached to the hydroxyl group at the C-1 position of the 1,25(OH)₂D₃ steroid structure. researchgate.net The identification was achieved through rigorous chemical characterization techniques. researchgate.net

Identification of Di- and Triglycosides

Further investigations into the complex mixture of glycosides within S. glaucophyllum have revealed the presence of more complex structures, including di- and triglycosides. nih.gov One of the major glycosides isolated from the leaves was identified as a beta-linked 1,3-diglycoside of 1,25(OH)₂D₃. nih.gov

The structural elucidation of this diglycoside was accomplished using a combination of advanced analytical methods. nih.gov

High-Performance Liquid Chromatography (HPLC): Used for the initial separation and purification of the compound from the plant extract.

Ultraviolet (UV) Absorbance Spectroscopy: The UV spectrum was consistent with a modification at the 1-hydroxyl group.

Mass Spectrometry (MS): Positive ion electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight, indicating a diglycoside structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2-Dimensional NMR analysis was crucial in determining the precise attachment points of the sugar units. It established that one sugar was linked to the C-1 position of the A-ring, while a second sugar was attached to the C-3 position. nih.gov

Researchers have also noted the presence of other, less abundant glycosides, which appear to be formed by the sequential addition of further sugar molecules to the diglycoside core. nih.gov

Table 1: Analytical Methods for Diglycoside Characterization
Analytical MethodFindingReference
HPLCIsolation and purification of the glycoside from Sg leaves. nih.gov
UV AbsorbanceConsistent with modification of the 1-hydroxyl group. nih.gov
ESI-MSIndicated a diglycoside structure of 1,25D₃. nih.gov
2D-NMREstablished a beta-linked 1,3-diglycoside structure. nih.gov

Isolation and Analysis of Fructoglucosides

While the presence of various hexose (B10828440) units has been confirmed, with gel permeation chromatography showing a molecular distribution of 1 to 10 hexose units per aglycone, specific identification of fructoglucosides (where fructose (B13574) is one of the sugar units) of 1,25-dihydroxyvitamin D3 is not extensively detailed in the primary literature. nih.gov The isolation and analysis of these glycosides typically involve a multi-step process.

The general procedure for isolating and analyzing these complex glycosides from plant material is as follows:

Extraction: A water-soluble extract is prepared from the plant leaves (e.g., S. glaucophyllum) to capture the polar glycosides. researchgate.netnih.gov

Purification: The crude extract is purified using techniques like solid-phase extraction (e.g., Sep-Pak cartridges) and column chromatography (e.g., Sephadex LH-20, silicic acid). researchgate.netnih.gov

Hydrolysis: To confirm the aglycone structure, the glycosidic bonds are often cleaved using a mixture of glycosidase enzymes, which releases the free 1,25(OH)₂D₃. researchgate.netnih.gov

Analysis: The purified glycosides and the released aglycone are then subjected to HPLC for separation and quantification, and to MS and NMR for definitive structural identification. mdpi.comresearchgate.netnih.gov

This systematic approach allows for the characterization of the various glycosidic forms present in these unique plants.

Synthetic Methodologies and Analog Development for 1,25 Dihydroxyvitamin D3 3 Glycoside

Chemical Synthesis Approaches for 1,25-Dihydroxyvitamin D3 Glycosides

The synthesis of 1,25-dihydroxyvitamin D3 glycosides, particularly at the C3-hydroxyl group, presents unique stereochemical and regioselective challenges. The development of effective synthetic methods is crucial for producing these compounds for biological evaluation.

Stereoselective Synthesis Strategies

The stereoselective synthesis of 1,25-dihydroxyvitamin D3 3-glycosides requires precise control over the formation of the glycosidic bond at the C3-hydroxyl group of the vitamin D A-ring. This is a significant challenge due to the sterically hindered nature of this secondary alcohol. Convergent synthesis strategies are commonly employed, where the A-ring and the CD-ring fragments are synthesized separately and then coupled. nih.gov

One of the classical and widely used methods for glycosylation is the Koenigs-Knorr reaction . oup.com This reaction typically involves the use of a glycosyl halide (e.g., bromide or chloride) as the glycosyl donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter. oup.com The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C2-position of the glycosyl donor. A participating group, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans-glycosidic linkage through anchimeric assistance. oup.com In the context of synthesizing a 3β-glucoside, this would be a favorable outcome.

Modern advancements in glycosylation chemistry have introduced a variety of other methods that could be applied to the synthesis of 1,25-dihydroxyvitamin D3 3-glycosides. These include the use of:

Glycosyl trichloroacetimidates (Schmidt glycosylation): This method often provides excellent yields and stereoselectivity under mild acidic conditions. nih.gov

Thioglycosides: These donors are stable and can be activated under a range of conditions, allowing for fine-tuning of the reaction. nih.gov

Glycosyl fluorides (Mukaiyama glycosylation): These donors are known for their stability and can be activated with Lewis acids. amanote.com

The choice of glycosyl donor, acceptor (the vitamin D aglycone), and reaction conditions is critical for achieving the desired stereoselectivity. For the synthesis of 1,25-dihydroxyvitamin D3 3-glycoside, the vitamin D aglycone would first need to be appropriately protected at the C1 and C25 hydroxyl groups to ensure selective glycosylation at the C3 position.

A significant breakthrough in understanding the natural occurrence of these compounds came from the study of the plant Solanum glaucophyllum. A major active principle in this plant was identified as a 1,3-diglycoside of 1,25-dihydroxyvitamin D3, where sugar moieties are β-linked to both the C1 and C3 hydroxyls. nih.gov This discovery underscores the natural existence of 3-glycosylated forms of 1,25-dihydroxyvitamin D3.

Challenges and Advances in Glycoside Linkage Formation

The formation of a glycosidic bond at the C3-hydroxyl group of 1,25-dihydroxyvitamin D3 is fraught with challenges:

Steric Hindrance: The C3-hydroxyl group is a secondary alcohol located on the A-ring, which can be sterically encumbered, making it a less reactive nucleophile.

Competing Reactions: The presence of other hydroxyl groups (at C1 and C25) necessitates a careful protecting group strategy to achieve regioselectivity.

Stereocontrol: Achieving the desired anomeric configuration (α or β) of the glycosidic bond requires precise control over the reaction mechanism. The inherent conformational flexibility of the A-ring can also influence the stereochemical outcome. oup.com

Lability of the Vitamin D Triene System: The conjugated triene system of vitamin D is sensitive to acidic and oxidative conditions, which can limit the choice of glycosylation methods.

Recent advances in glycosylation chemistry offer potential solutions to these challenges. The development of highly reactive glycosyl donors and catalyst systems allows for glycosylation to proceed under milder conditions. nih.gov For instance, the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the Koenigs-Knorr reaction has been shown to accelerate the reaction rate under nearly neutral conditions. Furthermore, enzymatic approaches using glycosyltransferases are being explored as an alternative to chemical synthesis, offering high regio- and stereoselectivity under mild conditions. rsc.org For example, plant-derived glycosyltransferases have shown broad substrate promiscuity, including the ability to glycosylate the C3 position of steroids. rsc.org

Design and Evaluation of Conformationally Restricted Analogs of 1,25-Dihydroxyvitamin D3

The biological activity of 1,25-dihydroxyvitamin D3 is mediated through its binding to the vitamin D receptor (VDR). nih.govnih.gov The conformation of the molecule, particularly the flexible A-ring and side chain, plays a crucial role in this interaction. The design and study of conformationally restricted analogs provide valuable insights into the bioactive conformation.

Elucidation of Structure-Activity Relationships through Analog Studies

The A-ring of 1,25-dihydroxyvitamin D3 can exist in two rapidly equilibrating chair conformations. It is the chair form where the 1α-hydroxyl group is in an equatorial orientation that is believed to be the biologically active conformation for binding to the VDR. nih.gov Modifications to the A-ring can influence this conformational equilibrium and, consequently, the biological activity.

Studies on A-ring modified analogs, such as those with a methyl group at the C2 position, have provided significant information on structure-activity relationships. nih.gov The introduction of a 2α-methyl group into 1α,25-dihydroxyvitamin D3 has been shown to result in analogs with higher VDR binding affinity than the natural hormone. nih.gov This enhanced affinity is attributed to the stabilization of the A-ring in the preferred chair conformation for VDR binding.

Conformationally restricted analogs where the side chain's mobility is limited have also been synthesized to probe the optimal side-chain conformation for VDR binding and subsequent biological responses. nih.gov By locking the side chain in specific spatial regions, researchers can determine which conformations are "active" and which are "inactive". This approach has led to the development of analogs with separated biological profiles, such as high anti-proliferative activity with low calcemic effects.

Table of Research Findings on Conformationally Restricted Analogs

Analog TypeModificationKey FindingReference
A-Ring Modified 2α-methyl substitutionIncreased VDR binding affinity compared to the natural hormone. nih.gov
Side-Chain Restricted 22-methylated analogsDifferent diastereomers showed vastly different VDR affinities, indicating specific side-chain conformations are required for binding.
CD-Ring Modified trans-decalin CD-ring systemOpposite biological activity pattern for 20-epimers compared to natural ring size. nih.gov
6-s-cis/trans Locked Locked triene systemBoth 6-s-cis and 6-s-trans locked analogs can exhibit biological activity, indicating conformational flexibility is tolerated. oup.com

Metabolic Processing and Pharmacokinetics in Non Human Biological Systems

Enzymatic Hydrolysis of Glycoside Linkages

The liberation of the biologically active 1,25-dihydroxyvitamin D3 from its glycosidic form is a critical enzymatic process that varies between monogastric and ruminant animals.

In monogastric animals, such as rats and pigs, the intestinal microflora plays a crucial role in the metabolism of 1,25-dihydroxyvitamin D3 3-glycoside. The glycosidic linkage is primarily cleaved by β-glucosidase enzymes produced by bacteria residing in the lower intestine. researchgate.netnih.gov This enzymatic hydrolysis is a rate-limiting step, meaning the active form, 1,25-dihydroxyvitamin D3, is released slowly. researchgate.netnih.govnih.gov This process allows for targeted delivery of the active compound to the colon. nih.gov The slow, gradual release of the aglycone in the distal part of the intestine is a key feature distinguishing its metabolic profile from the synthetic form. researchgate.net

In ruminant animals, such as dairy cows, the hydrolysis of the glycoside linkage occurs in the rumen. nih.gov The complex microbial ecosystem within the rumen possesses the necessary enzymatic machinery to efficiently cleave the sugar moiety from the 1,25-dihydroxyvitamin D3 molecule. nih.gov This liberates the active hormone, making it available for absorption. The development of rumen boluses containing 1,25-dihydroxyvitamin D3 glycosides has been investigated to create both rapid and slow-release formulations for applications like preventing hypocalcemia. agroscope.chresearchgate.net

Comparative Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of this compound differ markedly from synthetic 1,25-dihydroxyvitamin D3, primarily due to the preliminary hydrolysis step required for the glycoside form.

Studies in animal models, including rats, have demonstrated that the glycosylated form of 1,25-dihydroxyvitamin D3 exhibits delayed absorption and elimination characteristics. researchgate.netnih.gov The time to reach maximum plasma concentration (Tmax) is significantly longer for the glycoside compared to the synthetic form. nih.gov This delay is a direct consequence of the time required for intestinal enzymes to hydrolyze the glycoside bond before the active aglycone can be absorbed. nih.govnih.gov

The enzymatic cleavage of the glycoside acts as a natural sustained-release mechanism. researchgate.net This slow and continuous liberation of 1,25-dihydroxyvitamin D3 leads to a more prolonged presence of the active hormone in the bloodstream. researchgate.netnih.gov Consequently, the biological half-life (T½) of 1,25-dihydroxyvitamin D3 derived from the glycoside is extended compared to the synthetic version. nih.gov This sustained release ensures that pharmacologically relevant plasma levels are maintained for a longer duration. researchgate.net

A direct comparison of the pharmacokinetic profiles of herbal-derived 1,25-dihydroxyvitamin D3 glycoside and synthetic 1,25-dihydroxyvitamin D3 in male rats highlights significant differences. The synthetic form is characterized by rapid absorption and elimination. researchgate.netnih.gov In contrast, the glycosylated form shows a delayed onset of action and a longer duration of effect. nih.gov

Table 1: Comparative Pharmacokinetic Parameters in Rats

Pharmacokinetic ParameterSynthetic 1,25-Dihydroxyvitamin D31,25-Dihydroxyvitamin D3 GlycosideReference
Time to Max Concentration (Tmax)1 hour6-12 hours nih.gov
Biological Half-Life (T½)~23 hours~30 hours nih.gov

This modified release pattern of the glycoside may contribute to a wider therapeutic window and better pharmacological tolerance. nih.govnih.gov

Mentioned Compounds

Tissue-Specific Distribution and Metabolic Fate in Animal Models

The conjugation of a glycoside molecule to 1,25-dihydroxyvitamin D3 fundamentally alters its pharmacokinetic properties compared to the free hormone. nih.govresearchgate.net This alteration is central to its tissue-specific distribution, particularly its enhanced delivery to the lower gastrointestinal tract.

Mechanisms of Colon-Specific Delivery

The primary mechanism for the colon-specific delivery of this compound hinges on its initial resistance to digestion and absorption in the upper gastrointestinal tract of non-ruminant animals. physiology.orgnih.gov The glycosidic bond renders the hormone biologically inactive and protects it from the digestive enzymes present in the stomach and small intestine. physiology.org As the compound transits to the lower intestinal tract, it encounters a different microbial environment.

Bacteria residing in the colon and lower gut of monogastric animals possess a variety of enzymes, such as β-glycosidases and β-glucuronidases, which are capable of cleaving the glycosidic linkage. physiology.orgnih.gov This enzymatic action liberates the free, active 1,25-dihydroxyvitamin D3 directly within the lumen of the colon. researchgate.netphysiology.org The released hormone can then act locally on the colonic epithelial cells.

This targeted release has been demonstrated in animal studies. For instance, research using a synthetic form, β-25-monoglucuronide-1,25D3 (βGluc-1,25D3), showed that the compound is resistant to mammalian digestive enzymes but is cleaved by bacterial enzymes in the lower intestine. physiology.org Crucially, in a study where surgical ligation was used to block the passage of intestinal contents to the lower gut in mice, the upregulation of vitamin D-dependent genes in the colon by the glycoside was abolished, confirming that luminal transit to the colon is essential for its action. physiology.org

Similarly, studies using leaves from the Solanum glaucophyllum plant, a natural source of 1,25(OH)2D3-glycosides, have shown that these compounds can deliver the active hormone specifically to the colon in mice. nih.govnih.gov In ruminant animals like dairy cows, a similar principle applies, although the cleavage of the glycoside occurs earlier in the digestive system, primarily by rumen bacteria. nih.govnih.govagroscope.ch

Differential Gene Expression in Intestinal Segments (e.g., Cyp24a1 upregulation)

The colon-specific release of active 1,25-dihydroxyvitamin D3 from its glycoside conjugate results in a distinct pattern of gene expression along the intestinal tract. A key indicator of vitamin D activity is the upregulation of the Cyp24a1 gene, which codes for the enzyme 24-hydroxylase. This enzyme is responsible for catabolizing 1,25(OH)2D3 and is a well-established target gene of the vitamin D receptor (VDR). physiology.orgnih.gov

Studies in mice have demonstrated a dramatic difference in Cyp24a1 expression between the upper and lower intestine following administration of 1,25(OH)2D3-glycoside.

Colon: Administration of an oral dose of βGluc-1,25D3 to mice resulted in a profound, approximately 700-fold increase in Cyp24a1 gene expression in the colon. physiology.org

Duodenum: In stark contrast, the same dose of βGluc-1,25D3 led to a significantly weaker induction of Cyp24a1 in the duodenum compared to mice treated with the free form of 1,25(OH)2D3. physiology.org When free 1,25(OH)2D3 was administered, it strongly stimulated Cyp24a1 in the duodenum (over 2,400-fold increase) but had a minimal effect in the colon. physiology.org

Research using Solanum glaucophyllum leaf fed to mice over a 10-day period further supports these findings. This work revealed a linear, dose-dependent increase in Cyp24a1 gene expression specifically in the colon tissue. nih.govnih.gov Notably, the expression of this gene remained unchanged in the duodenum and ileum of the same mice. nih.govnih.gov This highlights the colon's relative insensitivity to circulating levels of 1,25(OH)2D3 and its strong response when the hormone is delivered directly via the lumen. physiology.org

The data underscores a key pharmacokinetic feature of the glycoside form: it effectively bypasses the upper intestine to become a potent, localized regulator of gene expression in the colon.

Interactive Data Table: Cyp24a1 Gene Expression in Mouse Intestine

The table below summarizes the differential upregulation of the Cyp24a1 gene in various intestinal segments of mice following the administration of 1,25(OH)2D3 and its glycoside form, as reported in scientific literature. physiology.orgnih.gov

Compound AdministeredIntestinal SegmentFold Increase in Cyp24a1 Expression
1,25(OH)2D3 (Free Form)Duodenum>2,400-fold
1,25(OH)2D3 (Free Form)Colon~5-fold
βGluc-1,25D3 (Glycoside)DuodenumSignificantly weaker than free form
βGluc-1,25D3 (Glycoside)Colon~700-fold
S. glaucophyllum leaf (Glycoside)Duodenum/IleumUnchanged
S. glaucophyllum leaf (Glycoside)ColonLinear, dose-dependent increase

Molecular and Cellular Mechanisms of Action of 1,25 Dihydroxyvitamin D3 3 Glycoside

Vitamin D Receptor (VDR) Interactions and Signaling

The biological effects of 1,25(OH)2D3 are initiated by its binding to the vitamin D receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. nih.govnih.gov

The active aglycone, 1,25(OH)2D3, liberated from the glycoside, binds with high affinity and specificity to the VDR. researchgate.netnih.gov Research on the calcinogenic factor from Solanum malacoxylon demonstrated that after hydrolysis, the resulting chloroform-soluble fraction directly competes with radiolabeled 1,25(OH)2D3 for binding to the specific intestinal VDR protein. researchgate.net This competitive binding confirms that the active principle of the glycoside is indeed 1,25(OH)2D3, which acts as a high-affinity ligand for the VDR. researchgate.net The specific binding of 1,25(OH)2D3 to the VDR is the critical first step that triggers its genomic actions. nih.gov

Table 1: Bioactivity of Hydrolyzed 1,25-Dihydroxyvitamin D3 3-Glycoside

PropertyFindingSource
Source Compound This compound (from Solanum malacoxylon) researchgate.net
Active Component 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) released upon hydrolysis researchgate.net
Bioactivity Assay Competitive binding against labeled 1,25-(OH)2[3H]D3 for the intestinal receptor protein researchgate.net
Conclusion The hydrolyzed factor exhibits high binding affinity for the VDR, identical to synthetic 1,25(OH)2D3 researchgate.net

Upon binding its ligand, the VDR mediates the actions of 1,25(OH)2D3 through two distinct pathways: genomic and non-genomic. nih.gov

Genomic Pathway : This is the classical mechanism of action. The binding of 1,25(OH)2D3 to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). nih.govnih.gov This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. nih.gov This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes. nih.govnih.gov This process is responsible for the long-term physiological effects of vitamin D. researchgate.net

Non-Genomic Pathway : 1,25(OH)2D3 can also elicit rapid biological responses that are too fast to be explained by gene transcription. These effects are mediated by a subpopulation of VDRs located in or associated with the plasma membrane, particularly within caveolae. nih.govresearchgate.net Ligand binding to this membrane-associated VDR (VDRmem) triggers rapid intracellular signaling cascades, such as changes in intracellular free calcium levels and the production of second messengers like inositol (B14025) polyphosphates. nih.govcapes.gov.br These rapid actions can also ultimately influence gene expression in the nucleus. nih.gov

The intestine is a primary target tissue for 1,25(OH)2D3, containing the highest levels of VDR. nih.govnih.gov Genomic analyses using Chromatin Immunoprecipitation with next-generation sequencing (ChIP-seq) have revealed that VDR binding is not uniform throughout the intestine but is specific to different functional compartments. nih.gov In response to 1,25(OH)2D3, thousands of VDR-binding sites are induced across the small intestinal crypt, small intestinal villus, and colon. nih.gov While VDR mRNA expression shows only minor differences across these compartments, the pattern of VDR binding to gene regulatory regions is distinct, which helps explain the compartment-specific gene expression changes induced by 1,25(OH)2D3. nih.gov For example, approximately 70% of upregulated genes in the colon and small intestine villi have associated VDR-binding sites, compared to only 52% in the crypts, suggesting a higher degree of direct genomic regulation in the more differentiated compartments. nih.gov

Table 2: 1,25(OH)2D3-Induced VDR Binding Peaks in Mouse Intestinal Compartments

Intestinal CompartmentNumber of VDR-Binding PeaksSource
Small Intestine (SI) Crypt 12,719 nih.gov
Small Intestine (SI) Villus 18,083 nih.gov
Colon 22,888 nih.gov

Gene Expression Modulation by this compound

The activation of the VDR by 1,25(OH)2D3 (derived from its glycoside precursor) leads to significant changes in the expression of a wide array of target genes, which underlies its physiological effects on calcium homeostasis and other cellular processes. nih.govnih.gov

A key function of 1,25(OH)2D3 is the regulation of genes involved in calcium transport and its own metabolism. nih.govnih.gov

Cyp24a1 : One of the most strongly induced genes by 1,25(OH)2D3 is Cyp24a1, which encodes the enzyme 25-hydroxyvitamin D3 24-hydroxylase. nih.govresearchgate.net This enzyme is responsible for the catabolism of both 1,25(OH)2D3 and its precursor, 25-hydroxyvitamin D3. nih.govuniprot.org The robust induction of Cyp24a1 creates a negative feedback loop that tightly regulates the intracellular levels of the active hormone, protecting against potential toxicity. nih.govresearchgate.net This gene is a shared target in the intestinal crypt, villi, and colon. nih.gov

Trpv6 : The Trpv6 gene encodes a crucial epithelial calcium channel that facilitates the entry of dietary calcium into intestinal enterocytes. nih.govnih.gov Its expression is strongly upregulated by 1,25(OH)2D3. nih.gov Studies in Caco-2 cells show that 1,25(OH)2D3 can induce a 60-fold increase in Trpv6 mRNA. nih.gov This induction is a primary mechanism by which vitamin D enhances intestinal calcium absorption. nih.gov

S100g (Calbindin-D9k) : This gene encodes Calbindin-D9k, an intracellular calcium-binding protein. nih.gov Upon entering the cell via TRPV6, calcium is buffered by Calbindin-D9k, which facilitates its transport across the enterocyte to the basolateral membrane for extrusion into the bloodstream. nih.gov The expression of S100g is markedly induced by 1,25(OH)2D3 in the intestine, particularly in the villus. nih.govnih.gov

Calbindin : In addition to Calbindin-D9k (S100g), another form, Calbindin-D28k, is also regulated by 1,25(OH)2D3, particularly in the kidney and chick intestine. nih.govnih.gov In the chick intestine, the transcription of the Calbindin-D28k gene is rapidly induced following administration of 1,25(OH)2D3, correlating directly with VDR occupancy. nih.gov

Table 3: Regulation of Key Vitamin D Target Genes by 1,25(OH)2D3

GeneProtein ProductFunctionRegulation by 1,25(OH)2D3Source(s)
Cyp24a1 24-hydroxylaseCatabolism of vitamin D metabolitesStrongly upregulated nih.govnih.govresearchgate.net
Trpv6 Epithelial Calcium ChannelApical calcium entry in enterocytesStrongly upregulated nih.govnih.govnih.gov
S100g Calbindin-D9kIntracellular calcium buffering and transportUpregulated nih.govnih.govnih.gov
Calbindin-D28k Calbindin-D28kIntracellular calcium bufferingUpregulated nih.govnih.gov

While many genes are directly regulated by VDR binding to their regulatory elements, a significant portion of gene expression changes occur indirectly. nih.gov This indirect regulation is achieved through the ability of 1,25(OH)2D3 to control the expression of other transcription factors, which in turn regulate their own sets of downstream target genes. nih.gov

Bioinformatic analysis has shown that the protein class "transcription factors" is enriched among the genes regulated by 1,25(OH)2D3 in intestinal crypts and the colon. nih.gov For instance, in the colon, 1,25(OH)2D3 has been found to downregulate the mRNA levels of the transcription factors Hif1a and Klf5, both of which have VDR-binding sites in their genes. nih.gov Consequently, the downstream targets of HIF1A and KLF5 are also suppressed. nih.gov This hierarchical control, where VDR activation modulates secondary transcription factors, represents a crucial mechanism that broadens the scope of vitamin D's influence on cellular function and can contribute to compartment-specific effects within tissues like the intestine. nih.gov This indirect action helps explain why up to 79% of suppressed transcripts in some intestinal compartments lack a direct VDR-binding site. nih.gov

Cellular Effects in In Vitro Models

The in vitro effects of this compound are understood through the actions of its active form, 1,25-dihydroxyvitamin D3, which becomes available to cells after enzymatic cleavage.

1,25-dihydroxyvitamin D3, the active metabolite released from the glycoside, has demonstrated significant effects on the proliferation and differentiation of various cell types.

In the context of myogenesis , 1,25-dihydroxyvitamin D3 has been shown to inhibit the proliferation of myoblasts and promote their differentiation into myotubes. nih.govnih.gov Studies on C2C12 skeletal muscle cells revealed that treatment with 1,25-dihydroxyvitamin D3 leads to decreased cell proliferation. nih.gov Furthermore, it promotes myogenic differentiation by modulating the expression of key regulatory factors. nih.govnih.gov Human primary myoblasts treated with 1,25-dihydroxyvitamin D3 show an increased expression of the vitamin D receptor (VDR) gene, suggesting a direct regulatory role in muscle tissue. nih.gov

Regarding cancer cell lines , 1,25-dihydroxyvitamin D3 exhibits potent anti-proliferative effects. It has been shown to inhibit the growth of numerous cancer cell lines, including those from breast and prostate cancers. nih.govresearchgate.netnih.gov In MCF-7 and BT-20 breast cancer cells, its growth-inhibitory effect is dose-dependent. nih.gov For prostate cancer cells like LNCaP, treatment with 1,25-dihydroxyvitamin D3 leads to an accumulation of cells in the G1 phase of the cell cycle and a reduction in the expression of the proliferation marker c-Myc. researchgate.net It also demonstrates anti-proliferative properties in fibroblast cell lines. medscape.com The presence of the vitamin D receptor has been identified in a wide range of human cancer cell lines, providing a basis for these cellular responses. researchgate.net In vascular smooth muscle cells, 1,25-dihydroxyvitamin D3 has been found to suppress proliferation and migration induced by high glucose levels. nih.govnih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Cell Proliferation and Differentiation
Cell TypeEffectKey FindingsCitations
C2C12 MyoblastsInhibition of proliferation, promotion of differentiationDecreased cell proliferation and increased myogenic differentiation. nih.gov
Human Primary MyoblastsIncreased VDR expressionSuggests direct regulation of muscle cell function. nih.gov
Breast Cancer Cells (MCF-7, BT-20)Inhibition of growthEffect is dose-dependent. nih.gov
Prostate Cancer Cells (LNCaP)Inhibition of proliferationCauses G1 cell cycle arrest and reduces c-Myc expression. researchgate.net
Vascular Smooth Muscle CellsInhibition of proliferation and migrationCounteracts high-glucose-mediated effects. nih.govnih.gov

The active form, 1,25-dihydroxyvitamin D3, modulates several intracellular signaling pathways. A notable interaction occurs with the Signal Transducer and Activator of Transcription 1 (STAT1) pathway. Research indicates a cross-talk between 1,25-dihydroxyvitamin D3 and interferon-gamma (IFN-γ), a primary activator of STAT1. In human monocytes and macrophages, the nuclear accumulation of both the vitamin D receptor (VDR) and STAT1, induced by their respective ligands, facilitates a protein-protein interaction between them. This interaction can antagonize the transcriptional activity of 1,25-dihydroxyvitamin D3 on certain genes while enhancing STAT1-mediated transcription. uark.edu Specifically, the binding of STAT1 to the VDR can prevent the VDR from forming a complex with the retinoid X receptor (RXR) and binding to its target DNA sequences. uark.edu Conversely, in the context of T-helper 17 (TH17) cells, 1,25-dihydroxyvitamin D3 has been shown to inhibit IL-17 production even in STAT1-deficient T cells, suggesting that its regulatory role in this cell type can be independent of STAT1 signaling. plos.org

1,25-dihydroxyvitamin D3, released from its glycosidic precursor, is a potent modulator of the immune system, with significant effects on the differentiation and function of T-helper (Th) cells.

It has been demonstrated to suppress the differentiation of pro-inflammatory TH17 cells . nih.govplos.orgnih.gov In vitro studies using mouse cells have shown that 1,25-dihydroxyvitamin D3 inhibits the development of TH17 cells through a VDR-dependent mechanism. plos.org This suppression of TH17 differentiation is associated with a reduction in the production of their signature cytokine, Interleukin-17 (IL-17). nih.govplos.org

Simultaneously, 1,25-dihydroxyvitamin D3 can influence the generation of regulatory T cells (Treg) . While some studies suggest it can suppress Treg differentiation, others indicate that in combination with Interleukin-2 (IL-2), it promotes the development of adaptive Treg cells that express FoxP3 and CTLA-4. plos.orgnih.gov These induced Treg cells are capable of suppressing the proliferation of other T cells, highlighting an anti-inflammatory role. nih.gov The balance between TH17 and Treg cells is crucial for immune homeostasis, and 1,25-dihydroxyvitamin D3 appears to shift this balance away from a pro-inflammatory state. nih.gov It also has direct effects on B cell differentiation, inhibiting the generation of plasma cells and memory B cells. nih.gov

Table 2: Immunomodulatory Effects of 1,25-Dihydroxyvitamin D3
Immune Cell TypeEffectMechanism/Key FindingsCitations
TH17 CellsInhibition of differentiation and functionSuppresses IL-17 production; VDR-dependent. nih.govplos.orgnih.gov
Treg CellsPromotion of adaptive Treg development (with IL-2)Induces FoxP3 and CTLA-4 expression, leading to suppressive function. nih.gov
B CellsInhibition of differentiationInhibits generation of plasma cells and memory B cells. nih.gov

One of the well-established cellular effects of 1,25-dihydroxyvitamin D3 is the direct induction of antimicrobial peptide gene expression. nih.gov This effect is also attributed to 1,25-dihydroxyvitamin D3-glycosides, which have been shown to induce the synthesis of antimicrobial peptides like cathelicidins. uark.edu The promoter regions of the human cathelicidin (B612621) antimicrobial peptide (CAMP) gene contain vitamin D response elements, which mediate this gene expression in a 1,25-dihydroxyvitamin D3-dependent manner. nih.gov This induction has been observed in various cell types, including isolated human keratinocytes, monocytes, and neutrophils. nih.govnih.gov The increased gene expression leads to a corresponding increase in the production of antimicrobial proteins, which exhibit activity against pathogens. nih.gov

Interactions with Vitamin D-Binding Protein (DBP)

The interaction of vitamin D metabolites with the Vitamin D-Binding Protein (DBP) is a critical factor in their transport and bioavailability.

The vast majority of circulating 1,25-dihydroxyvitamin D3 is bound to DBP, with less than 1% existing in a free, unbound form. nih.govnih.gov The "free hormone hypothesis" suggests that it is this unbound fraction that is biologically active and able to enter target cells. nih.gov While specific affinity data for the 3-glycoside form is not available, it is understood that the glycoside itself is inactive and must be hydrolyzed to release the active hormone. Therefore, the interaction with DBP is relevant to the liberated 1,25-dihydroxyvitamin D3. Studies have shown that while DBP is crucial for maintaining the total circulating levels of 1,25-dihydroxyvitamin D3, it does not appear to directly modulate the bioactive pool of the hormone in vivo. nih.govnih.gov In cell culture, however, the presence of DBP can significantly impact the biological activity of 1,25-dihydroxyvitamin D3, with its absence reducing the concentration of the hormone required for a transcriptional response. nih.gov

Role of DBP Glycosylation in Vitamin D Metabolite Transport

The transport of vitamin D and its various metabolites through the bloodstream is a critical process for maintaining mineral homeostasis and supporting the vitamin's diverse physiological functions. This transport is primarily mediated by the Vitamin D Binding Protein (DBP), also known as group-specific component (Gc-globulin). mdpi.comnih.gov DBP is a polymorphic glycoprotein, and its glycosylation status has been a subject of research regarding its influence on the binding and transport of vitamin D metabolites. frontiersin.org

Vitamin D Binding Protein is the major transport protein for all vitamin D metabolites, binding approximately 85% of circulating 25-hydroxyvitamin D₃ (25(OH)D₃) and 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). mdpi.comnih.gov Albumin also contributes to the transport, particularly when DBP levels are low, although it has a much lower binding affinity for vitamin D metabolites. mdpi.com The binding of vitamin D metabolites to DBP creates a large circulating reservoir, prevents their rapid degradation, and facilitates their transport from the site of synthesis or absorption to target tissues. nih.gov

DBP exhibits genetic polymorphism, with three common alleles in humans: Gc1F, Gc1S, and Gc2. These alleles give rise to different protein isoforms that can vary in their degree of glycosylation. nih.gov The Gc1 alleles (1F and 1s) are typically O-glycosylated with a trisaccharide chain, whereas a mutation in the Gc2 allele results in the loss of the primary glycosylation site. nih.gov This variation in glycosylation has led to investigations into whether these different forms of DBP have different binding affinities for vitamin D metabolites, which could in turn affect their transport and bioavailability.

Research into the direct impact of DBP glycosylation on the transport of This compound is not extensively documented in current scientific literature. However, studies on related vitamin D compounds provide insights into the potential role of DBP glycosylation. The biological activity of various synthetic β-D-glucopyranosides of 1,25(OH)₂D₃ has been demonstrated in vivo. nih.gov When administered to vitamin D-deficient rats, these glycosides were found to be biologically active, increasing both intestinal calcium transport and bone calcium mobilization. nih.gov Notably, after administration of these glycosides, there was a dose-dependent increase in the plasma concentration of the free aglycone, 1,25(OH)₂D₃. nih.gov This suggests that the glycosides are likely hydrolyzed in vivo, releasing the active hormone which then presumably binds to DBP for transport. nih.gov

Similarly, naturally occurring glycosides of 1,25(OH)₂D₃ found in plants like Solanum glaucophyllum are thought to exert their effects by being hydrolyzed by β-glycosidase enzymes in the intestine of non-ruminant animals, which slowly releases the active 1,25(OH)₂D₃ for absorption. researchgate.net This slow release mechanism contrasts with the rapid absorption of synthetic 1,25(OH)₂D₃. researchgate.net

While direct evidence for the transport of the intact this compound by DBP is scarce, the affinity of different DBP isoforms for the parent compound, 1,25(OH)₂D₃, and other metabolites has been studied. The rank order of DBP's avidity for vitamin D metabolites is generally reported as 24,25(OH)₂D > 25(OH)D > 1,25(OH)₂D > vitamin D. frontiersin.org

The influence of DBP glycosylation on this binding affinity is still an area of active investigation with some conflicting findings. Some studies have not found significant differences in affinity for vitamin D metabolites between the different genetic isoforms of DBP. However, more recent research utilizing molecular modeling techniques suggests that the glycosylation of DBP does play a role in the binding stability of vitamin D.

One such study indicated that the glycosylated GC-1F isoform exhibits a stronger binding affinity for vitamin D compared to the non-glycosylated GC-2 variant. This suggests that the presence of the glycan chain may stabilize the interaction between the protein and the vitamin D molecule.

Table 1: Research Findings on DBP Glycosylation and Vitamin D Binding

DBP IsoformGlycosylation StatusReported Effect on Vitamin D Binding AffinitySource
GC-1F GlycosylatedHigher binding affinity compared to GC-2. The glycan chain is suggested to stabilize the protein-ligand interaction.
GC-2 Non-glycosylatedLower binding affinity compared to GC-1F.

Preclinical Research Applications and Biological Activities in Non Human Models

Bone Health and Mineral Homeostasis in Animal Studies

Research in animal models indicates that 1,25-Dihydroxyvitamin D3 and its glycosidic form play a crucial role in regulating mineral homeostasis and bone health, which is fundamental for preventing skeletal disorders. aminer.cnuark.edu The primary role of 1,25-Dihydroxyvitamin D3 signaling during growth is the regulation of intestinal calcium absorption, which is essential for proper calcium homeostasis and bone mineralization. nih.gov

The hormonal form of vitamin D3, 1,25-Dihydroxyvitamin D3, is a critical regulator of intestinal physiology that controls calcium absorption. nih.gov It influences the expression of a wide array of genes involved in intestinal calcium uptake. nih.gov Studies in mice have identified a specific group of genes in the proximal intestine, including S100g, Trpv6, and Atp2b1, that are regulated by 1,25-Dihydroxyvitamin D3 and are enriched for components involved in calcium regulation. nih.gov

However, studies on the glycoside form have shown varied results regarding mineral absorption and excretion. In one study involving pigs, supplementation with 1,25-Dihydroxyvitamin D3-glycoside did not significantly influence the digestibility of nutrients or the excretion of calcium and phosphorus. researchgate.net The researchers suggested that because the glycoside is broken down slowly, it avoids a sharp peak in calcium and phosphorus absorption, which may offer protection against mineral excess. researchgate.net In contrast, other research has indicated that ingestion of Solanum glaucophyllum (the plant source of the glycoside) increased calcium and phosphorus absorption in the intestine of broilers. researchgate.net This suggests that the effects may vary depending on the species and the specific experimental conditions.

Supplementation with 1,25-Dihydroxyvitamin D3-glycoside has shown positive effects on bone quality in animal studies. In nursery pigs, increasing levels of the glycoside in their diet led to a higher percentage of bone ash in the fibula, metacarpal, and ribs, indicating improved bone mineralization. oup.com Similarly, in broiler chickens, the compound is considered essential for proper bone mineralization and preventing skeletal disorders. researchgate.net

In a rat model of antigen-induced arthritis, treatment with 1,25-Dihydroxyvitamin D3 resulted in a significant increase in trabecular bone volume and bone formation rate in both periarticular and axial bone. nih.gov This treatment also led to an increase in the mineralizing surface and mineral apposition rate compared to untreated arthritic rats. nih.gov These findings highlight the compound's role in promoting bone formation and mineralization, even in inflammatory conditions that often lead to bone loss. nih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 Glycoside on Bone Quality Parameters in Animal Models

Animal ModelParameter MeasuredObserved EffectReference
Nursery PigsPercentage of Bone AshIncreased with supplementation oup.com
Broiler ChickensBone MineralizationConsidered essential for proper mineralization researchgate.net
Arthritic Rats (treated with 1,25(OH)2D3)Trabecular Bone Volume & Bone Formation RateSignificantly increased nih.gov
Arthritic Rats (treated with 1,25(OH)2D3)Mineralizing Surface & Mineral Apposition RateSignificantly increased nih.gov

Immunomodulatory Effects in Animal Models

Beyond its classical role in mineral metabolism, 1,25-Dihydroxyvitamin D3 is recognized as a potent immunomodulatory agent, capable of influencing both innate and adaptive immune responses. nih.govnih.gov This has led to its investigation in various animal models of autoimmune and inflammatory diseases. The active form of vitamin D can be produced by immune cells like monocytes and has significant effects on all cellular components of the immune system. nih.gov

Studies in animal models have consistently demonstrated that 1,25-Dihydroxyvitamin D3 can suppress inflammatory responses. In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), treatment with 1,25-Dihydroxyvitamin D3 effectively reduced inflammation scores in the central nervous system (CNS). nih.govnih.gov This was associated with a significant decrease in the production and expression of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-17A (IL-17A). nih.govnih.gov Concurrently, the treatment led to an increase in anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govnih.gov In arthritic rats, while 1,25-Dihydroxyvitamin D3 treatment did not significantly alter histological signs of inflammation, it is suggested to have a beneficial effect on the inflammatory processes associated with the disease. nih.gov

The immunomodulatory effects of 1,25-Dihydroxyvitamin D3 are partly mediated through its direct action on T lymphocytes. The hormone preferentially targets T helper 1 (Th1) cell activity by inhibiting the secretion of Th1-associated cytokines like IL-2 and IFN-γ. nih.govresearchgate.net It also suppresses the secretion of the pro-Th1 cytokine Interleukin-12 (IL-12) by antigen-presenting cells. nih.govresearchgate.net

Research in EAE models shows that 1,25-Dihydroxyvitamin D3 treatment can skew the immune response from a pro-inflammatory Th1/Th17 cell-mediated state to an anti-inflammatory Th2 cell-mediated state. nih.gov This shift is evidenced by the reduced production of IFN-γ (a Th1 cytokine) and IL-17A (a Th17 cytokine) and the increased production of IL-4 (a Th2 cytokine). nih.govnih.gov Furthermore, evidence in cattle and mice suggests that 1,25-Dihydroxyvitamin D3 may stimulate T-lymphocyte differentiation pathways responsible for humoral immunity (Th2). usda.gov

The therapeutic potential of 1,25-Dihydroxyvitamin D3 and its glycosidic form has been demonstrated in specific animal models of disease.

Experimental Autoimmune Encephalomyelitis (EAE): In rodent models of EAE, curative treatment with 1,25-Dihydroxyvitamin D3 has been shown to ameliorate clinical symptoms, reducing the severity and duration of the disease. direct-ms.org The treatment leads to a rapid improvement in symptoms, which correlates with a reduction in the size of inflammatory infiltrates and a downregulation of Major Histocompatibility Complex Class II (MHC-II) and CD4 expression in the CNS. direct-ms.org It effectively suppresses the clinical signs of ongoing EAE and reduces demyelination scores. nih.govnih.gov

Bacterial Chondronecrosis with Osteomyelitis (BCO): In broiler chickens, BCO is a significant cause of lameness. Supplementation with 1,25-Dihydroxyvitamin D3-glycosides has proven to be an effective strategy to control this condition. aminer.cnuark.edu Studies have shown that feeding broilers with the glycoside can significantly reduce the incidence of BCO lameness by over 50%. aminer.cnuark.eduuark.edu The protective effect is attributed to the compound's pivotal roles in supporting mineral homeostasis, bone health, and the immune system, which are essential for protecting against BCO. aminer.cnuark.edu

Table 2: Protective Effects of 1,25-Dihydroxyvitamin D3 and its Glycoside in Animal Disease Models

Animal ModelDiseaseKey FindingsReference
Rats/MiceExperimental Autoimmune Encephalomyelitis (EAE)Ameliorated clinical symptoms; Reduced CNS inflammation and demyelination; Modulated cytokine profiles (decreased IFN-γ, IL-17A; increased IL-4, IL-10). nih.govnih.govdirect-ms.org
Broiler ChickensBacterial Chondronecrosis with Osteomyelitis (BCO)Reduced incidence of lameness by over 53%; Supported bone health and immune function. aminer.cnuark.edu

Reproductive Performance in Animal Models

Effects on Farrowing Process and Piglet Vitality

Research in swine models indicates that dietary supplementation with 1,25-Dihydroxyvitamin D3 3-glycoside, often sourced from plants like Solanum glaucophyllum, can influence the reproductive performance of sows, particularly concerning the farrowing process and the subsequent vitality of piglets. nih.govnih.govacs.org

Studies have shown that providing this vitamin D glycoside to sows during gestation can lead to a shorter farrowing duration. nih.govacs.orgnih.gov For instance, one study reported a reduction in delivery time from approximately 4.95 hours in a control group to 3.8 hours in the supplemented group. nih.gov This is considered a positive outcome as prolonged farrowing is associated with increased physical effort, energy demands, and higher rates of stillbirths. researchgate.net

The compound's influence extends to piglet outcomes. Sows receiving the glycoside supplement have shown a decrease in the percentage of stillborn piglets and a lower rate of dystocia (difficult birth). acs.orgnih.govresearchgate.net In one experiment, the stillbirth rate was reduced from 7.61% to 5.37% with supplementation. nih.gov Furthermore, improved colostrum production was noted in supplemented sows, leading to higher colostrum intake by piglets, which is crucial for passive immunity and early growth. acs.orgnih.govresearchgate.net Piglets from these sows also exhibited better daily weight gain and a reduced incidence of diarrhea. acs.orgnih.gov

Table 1: Effects of this compound on Sow Farrowing Performance Data compiled from various studies on hyper-prolific sows.

ParameterControl GroupSupplemented GroupPercentage ChangeSource
Farrowing Duration (Hours)4.953.80-23.2% nih.gov
Stillbirth Rate (%)7.615.37-29.4% nih.gov
Dystocia Rate (%)27.634.21-84.8% researchgate.net
Colostrum Intake ( g/piglet )258330+27.9% acs.orgresearchgate.net
Piglets at Weaning (per litter)13.414.0+4.5% nih.gov
Litter Weight Gain (kg)86.494.3+9.1% nih.gov

Other Investigated Biological Activities in Animal or In Vitro Models

Anti-proliferative Effects in Specific Cancer Cell Lines

The anti-proliferative potential of this compound has been explored, primarily through its identification in natural extracts and subsequent analysis of the extracts' bioactivity.

One study identified this compound as a bioactive compound in the mushroom Ganoderma neo-japonicum. nih.gov This research demonstrated that the compound has a strong binding affinity for the B-cell lymphoma 2 (Bcl-2) anti-apoptotic protein. nih.gov By binding to this protein, the glycoside was suggested to promote increased cell death in cancer cells. nih.gov

In other research, this compound was detected as one of several phytochemicals in a petroleum ether extract of Curcuma caulina rhizomes. researchgate.net This total extract demonstrated cytotoxic activity against a panel of human cancer cell lines, as shown in the table below. researchgate.net It is important to note that these IC50 values represent the activity of the entire extract, not of the isolated this compound. researchgate.net The specific contribution of the glycoside to this observed anti-proliferative effect was not determined. researchgate.net

Table 2: Cytotoxic Activity (IC50) of a Curcuma caulina Extract Containing this compound

Cell LineCancer TypeIC50 Value (μg/ml)Source
NCI-H23Lung Cancer26.11 researchgate.net
KBOral Carcinoma62.51 researchgate.net
MCF-7Breast Cancer62.59 researchgate.net
MDA-MB-231Breast Cancer73.99 researchgate.net
MDA-MB-453Breast Cancer83.97 researchgate.net

Potential for Targeted Delivery in Gastrointestinal Disorders

The glycosidic nature of this compound presents a unique opportunity for targeted therapeutic delivery to the lower gastrointestinal tract. colab.wsresearchgate.net This concept is based on the metabolic capabilities of gut microbiota. colab.ws

The compound, often derived from the leaves of the Solanum glaucophyllum plant, is a pro-drug. colab.wsresearchgate.net The glycosidic bond linking the sugar moiety to the active 1,25-dihydroxyvitamin D3 molecule is stable in the upper gastrointestinal tract. colab.ws However, upon reaching the lower intestine and colon, bacteria that possess β-glycosidase enzymes can cleave this bond. colab.ws This enzymatic action releases the active, free 1,25-dihydroxyvitamin D3 directly into the colon. colab.wsresearchgate.net

This targeted release mechanism is being investigated as a potential therapeutic strategy for inflammatory bowel disease (IBD) and colon cancer. colab.wsresearchgate.net In mouse models, oral administration of S. glaucophyllum leaf extract led to a dose-dependent increase in the expression of vitamin D-regulated genes, such as Cyp24a1, specifically in the colon tissue. colab.wsresearchgate.net Notably, this colon-specific gene expression occurred without a corresponding increase in gene expression in the duodenum or ileum. colab.wsresearchgate.net

Crucially, this targeted delivery can achieve high therapeutic concentrations of the active hormone locally in the colon while avoiding significant elevations in systemic blood calcium levels. colab.wsresearchgate.net This minimizes the risk of hypercalcemia, a common dose-limiting side effect of direct 1,25-dihydroxyvitamin D3 administration. colab.ws

Analytical Methodologies for 1,25 Dihydroxyvitamin D3 3 Glycoside Research

Extraction and Purification Techniques from Biological Matrices

The initial and critical step in studying 1,25-dihydroxyvitamin D3 3-glycoside from natural sources, such as plant leaves, involves its extraction and subsequent purification to remove interfering substances. researchgate.netnih.gov

A common starting point for isolating the glycoside is a selective extraction process using various solvent systems. For instance, aqueous extraction of dried plant leaves is frequently employed to leverage the water-soluble nature of the glycoside. nih.govgoogle.com This can be followed by partitioning with different solvents, such as ethanol/water mixtures, to separate the glycoside from free, non-glycosylated forms of vitamin D metabolites which are more soluble in less polar solvents like chloroform. google.com

Following initial extraction, chromatographic techniques are indispensable for purification. A typical workflow involves several stages:

Solid-Phase Extraction (SPE): Crude aqueous extracts are often first applied to C-18 Sep-Pak cartridges. The glycoside is retained on the nonpolar stationary phase while more polar impurities are washed away. The compound of interest can then be eluted using a solvent mixture with higher organic content, such as 80:20 methanol:water. nih.gov

Silicic Acid Chromatography: This technique is particularly useful for purifying the aglycone (1,25-dihydroxyvitamin D3) after the glycosidic bond has been cleaved. researchgate.net It helps in separating the sterol from other lipophilic materials. researchgate.net

Sephadex LH-20 Chromatography: This size-exclusion chromatography method is another key step in the purification of the hydrolyzed aglycone, separating compounds based on their molecular size. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for final purification of both the intact glycoside and its aglycone. researchgate.netnih.gov Using reverse-phase columns (e.g., C18), researchers can achieve high-resolution separation, allowing for the isolation of a highly pure compound. nih.govmdpi.com Elution is monitored by UV detectors, typically at wavelengths around 265 nm. nih.govmdpi.com

Technique Purpose in Workflow Typical Solvents/Mobile Phase Source
Aqueous Extraction Initial isolation of water-soluble glycosides from plant material.Water, Ethanol/Water mixtures. nih.govgoogle.com
C-18 Sep-Pak Cartridges Solid-phase extraction to concentrate the glycoside and remove polar impurities.Wash: 40:60 MeOH:H₂O; Elution: 80:20 MeOH:H₂O. nih.gov
Silicic Acid Chromatography Purification of the lipophilic aglycone after hydrolysis.Not specified in detail for the glycoside itself. researchgate.net
Sephadex LH-20 Chromatography Purification of the aglycone based on molecular size.Not specified in detail for the glycoside itself. researchgate.net
High-Performance Liquid Chromatography (HPLC) Final, high-resolution purification of the intact glycoside or its aglycone.Acetonitrile and water gradients are common. nih.govmdpi.com

Spectrometric Characterization Methods

Once purified, the molecular structure of this compound is elucidated using various spectrometric methods.

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of the compound.

Direct Probe Mass Spectrometry: This technique has been used on the purified aglycone (the sterol part) after hydrolysis of the glycoside. Analysis yields a parent molecular ion (m/e) of 416 and a fragmentation pattern that is indistinguishable from synthetic 1,25-dihydroxyvitamin D3, confirming the identity of the sterol core. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry: ESI-MS is a soft ionization technique ideal for analyzing the intact glycoside without cleaving the sugar moiety. In positive ion mode, ESI-MS analysis of a related 1,3-diglycoside of 1,25-dihydroxyvitamin D3 isolated from S. glaucophyllum showed a molecular ion at m/z 763, corresponding to the sodium adduct [M+Na]+, confirming the addition of two sugar molecules to the 1,25-dihydroxyvitamin D3 core. nih.gov

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure and connectivity of atoms within the molecule.

1H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a 1,3-diglycoside, the coupling constants observed in the 1H NMR spectrum can strongly suggest the stereochemistry of the glycosidic bonds, such as a beta-linkage. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY and HMBC, are essential for establishing the exact attachment points of the sugar(s) to the sterol. For example, 2D NMR analysis established that the C3 proton of the A-ring of 1,25-dihydroxyvitamin D3 was linked with a sugar proton, confirming the 3-glycoside structure. nih.gov

UV spectroscopy is used to identify the characteristic conjugated triene system of the vitamin D chromophore and to quantify the compound.

The UV absorption spectrum of the purified aglycone is identical to that of standard 1,25-dihydroxyvitamin D3, showing a characteristic absorption maximum (λmax) at approximately 264-265 nm and a minimum at 228 nm, which is indicative of the cis-triene system. researchgate.netmdpi.com

Modification of the chromophore, such as glycosylation at the C1 position, can alter the spectrum. A 1,3-diglycoside, for instance, exhibits unique UV signature peaks at 273 and 244 nm. nih.gov

Spectrometric Method Key Findings for 1,25(OH)₂D₃ Glycoside/Aglycone Source
Direct Probe MS Confirmed the aglycone as 1,25(OH)₂D₃ (molecular ion m/e 416). researchgate.net
ESI-MS Identified a related diglycoside with a molecular ion of 763 [M+Na]⁺. nih.gov
2D NMR Established the C-3 linkage between the sterol and the sugar moiety. nih.gov
UV Spectroscopy Showed a λmax at ~264 nm for the aglycone, characteristic of the vitamin D triene system. researchgate.net

Bioassays and Receptor Binding Assays

To determine if the glycoside or its derivatives possess biological activity, researchers use bioassays and receptor binding assays.

Receptor Binding Assays: These assays measure the ability of the compound to bind to the vitamin D receptor (VDR). The bioactivity of fractions during purification can be monitored by their ability to compete with radioactively labeled 1,25-dihydroxyvitamin D3 for binding to a specific intestinal VDR protein. researchgate.net This competitive binding demonstrates that the active principle is indeed 1,25-dihydroxyvitamin D3, liberated from its glycoside precursor. researchgate.net

Bioassays: In vitro and in vivo bioassays confirm the physiological effects. An in vitro bioassay using organ cultures of chicken embryonic duodenum can measure the induction of calcium-binding protein synthesis in response to the active vitamin D compound. nih.gov A quail eggshell bioassay has also been used to confirm the vitamin D activity and bioavailability of extracts containing 1,25-dihydroxyvitamin D3 glycosides. researchgate.net A key aspect of the glycoside's action is that its de-glycosylation by intestinal enzymes is a rate-limiting step, which leads to a delayed release of the active hormone. nih.govnih.gov

Radioreceptor Assays for Ligand Binding Affinity

Radioreceptor assays are fundamental in determining the binding affinity of ligands to their specific receptors. In the context of this compound, these assays are typically performed after enzymatic hydrolysis, which cleaves the glycosidic bond to release the active aglycone, 1,25-dihydroxyvitamin D3. The principle of this assay is competitive binding, where the unlabeled aglycone competes with a radiolabeled form of 1,25-dihydroxyvitamin D3 (e.g., tritiated hormone) for binding sites on a specific receptor preparation, commonly isolated from chick small intestine. nih.govresearchgate.net

The ability of the hydrolyzed glycoside to displace the radiolabeled ligand from the receptor is a direct measure of its binding affinity. researchgate.net Research has shown that the chloroform-soluble factor obtained after hydrolysis of the glycoside from Solanum glaucophyllum effectively competes with labeled 1,25-(OH)2D3 for binding to its intestinal receptor protein. researchgate.net This demonstrates that the aglycone released from the glycoside possesses the structural integrity necessary for high-affinity receptor interaction. A competitive protein binding assay for the aglycone, 1α,25-dihydroxyvitamin D3, has been developed with a sensitivity of 80 picograms. nih.gov The high affinity of the VDR's ligand-binding domain (LBD) is functionally linked to its activation function-2 (AF-2) domain, a critical component for transcriptional regulation. nih.gov

ParameterDescriptionFindingReference
Assay PrincipleCompetitive displacement of a radiolabeled ligand from its receptor.The hydrolyzed 3-glycoside competes with tritiated 1,25-(OH)2D3 for binding to the intestinal receptor. nih.govresearchgate.net
Receptor SourceCytosol-chromatin receptor preparation isolated from chick small intestine.Provides a specific and sensitive system for assaying the hormone. nih.gov
Assay SensitivityThe assay for the aglycone can detect as little as 80 picograms.Allows for the quantification of very small amounts of the active compound. nih.gov
ConclusionThe aglycone of this compound binds with high affinity to the vitamin D receptor, indicating biological potency post-hydrolysis. researchgate.net

In Vitro Bioassays for Evaluating Cellular Responses (e.g., cell proliferation, gene expression)

In vitro bioassays are essential for evaluating the functional consequences of receptor binding, providing insights into the cellular responses elicited by this compound. These assays measure specific biological activities, such as the regulation of gene expression or the control of cell proliferation.

One key application is the assessment of target gene regulation. Studies using mice fed with Solanum glaucophyllum (Sg) leaf, a natural source of 1,25-dihydroxyvitamin D3 glycosides, have shown a dose-dependent increase in the expression of the Cyp24a1 gene in colon tissue. nih.gov Cyp24a1 is a well-known target gene for the vitamin D receptor (VDR), and its induction is a classic indicator of VDR activation. nih.gov This finding is significant as it demonstrates that the glycoside can be processed in vivo to release the active hormone, which then exerts a biological effect in a specific tissue. nih.gov

Other in vitro models have been established to quantify the biological activity of vitamin D compounds. For example, an organ culture of duodenal tissue from chicken embryos can be used to measure the induction of calcium-binding protein synthesis. nih.gov The minimum concentration of the aglycone, 1,25-dihydroxyvitamin D3, capable of inducing this synthesis was found to be 1 x 10⁻⁹ M. nih.gov Furthermore, the active form of vitamin D3 is known to have widespread effects on cellular differentiation and proliferation, acting as a potential chemopreventive agent in various cancer cell lines. nih.govsigmaaldrich.com

Assay TypeModel SystemMeasured ResponseKey FindingReference
Gene ExpressionMice fed Solanum glaucophyllum leafCyp24a1 mRNA levels in colon tissueDose-dependent enhancement of gene expression, indicating colon-specific VDR activation. nih.gov
Protein SynthesisChicken embryo duodenal organ cultureInduction of calcium-binding proteinThe aglycone is active at concentrations as low as 1 x 10⁻⁹ M. nih.gov
Cell ProliferationVarious cancer cell linesInhibition of cell growthThe active hormone, 1,25-dihydroxyvitamin D3, reduces cell proliferation. nih.govsigmaaldrich.com
NK Cell DevelopmentHuman hematopoietic stem cell cultureInhibition of NK cell differentiation1,25(OH)2D3 added at early stages strongly inhibited NK cell development. nih.gov

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation, purification, and analysis of this compound and its related compounds. High-Performance Liquid Chromatography and Gel Permeation Chromatography are two powerful techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of vitamin D metabolites. researchgate.net Its high resolution allows for the separation of closely related compounds, ensuring the purity of the isolated substance. In the study of this compound, HPLC is used to purify the glycoside from plant extracts, such as those from Solanum glaucophyllum. nih.gov

Following initial extraction and partial purification, HPLC fractionation is employed to isolate specific glycosidic forms. For instance, a major 1,25D3-glycoside was purified from Sg leaves with an observed elution time of approximately 43 minutes under specific chromatographic conditions. nih.gov The purity of the final compound is often confirmed by HPLC, with commercial standards of the aglycone, 1α,25-Dihydroxyvitamin D3, achieving purities of ≥97.0%. sigmaaldrich.com The method's specificity and reproducibility make it suitable for routine analysis and quality control. researchgate.net

ParameterExample Value/ConditionPurposeReference
TechniqueHigh-Performance Liquid Chromatography (HPLC)Purification and quantification of vitamin D compounds. researchgate.net
ApplicationIsolation of 1,25D3-glycoside from S. glaucophyllum extracts.To obtain a pure fraction of the target glycoside for further analysis. nih.gov
Example Retention Time~43 minutes for a major 1,25D3-glycoside.Identification and collection of the specific compound. nih.gov
Purity AssessmentPurity of ≥97.0% achievable for the aglycone.Ensures the quality and identity of the analyzed substance. sigmaaldrich.com

Gel Permeation Chromatography (GPC) for Glycosyl Moiety Distribution

While HPLC is excellent for separating the aglycone and its glycosidic forms, Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is particularly useful for characterizing the glycosyl (sugar) portion of the molecule. GPC separates molecules based on their size, or more accurately, their hydrodynamic volume.

This technique has been applied to extracts from Solanum glaucophyllum to determine the size distribution of the sugar chains attached to the 1,25-dihydroxyvitamin D3 molecule. Research using GPC has revealed that the glycosyl moieties consist of a range of 1 to 10 hexose (B10828440) units per aglycone. nih.gov This finding indicates that the naturally occurring compound is not a single entity but rather a mixture of glycosides with varying lengths of sugar chains. This information is critical for understanding the compound's physical properties, such as water solubility, and its pharmacokinetic profile, as the size of the glycosyl moiety can influence the rate of enzymatic cleavage and subsequent absorption of the active aglycone. nih.govnih.gov

ParameterFindingImplicationReference
TechniqueGel Permeation Chromatography (GPC)Separates molecules based on size. nih.gov
AnalyteGlycosyl moieties of 1,25(OH)2D3 from S. glaucophyllumCharacterizes the sugar component of the glycoside. nih.gov
Distribution of Hexose Units1 to 10 hexose units per aglycone molecule.The natural product is a mixture of oligoglycosides. nih.gov
SignificanceHelps explain the compound's water solubility and suggests a mechanism for delayed release of the active hormone. nih.govnih.gov

Future Directions and Emerging Research Avenues for 1,25 Dihydroxyvitamin D3 3 Glycoside

Complete Elucidation of Biosynthetic Pathways in Plant Organisms

While the presence of 1,25-dihydroxyvitamin D3 and its glycosides has been confirmed in certain plant species, most notably from the Solanaceae family such as Solanum glaucophyllum (waxy-leaf nightshade) and Cestrum diurnum (day-blooming jessamine), the precise biosynthetic pathways within these organisms remain largely uncharacterized. mdpi.comdtu.dknih.govsciforum.net It is hypothesized that the initial steps of vitamin D3 synthesis in these plants are analogous to the photodependent process observed in vertebrates, involving the conversion of 7-dehydrocholesterol (B119134) to cholecalciferol (vitamin D3) upon UVB irradiation. mdpi.com Subsequent hydroxylation steps at the C-25 and C-1α positions are also believed to occur, as the free aglycone metabolites, calcidiol (25-hydroxyvitamin D3) and calcitriol (B1668218) (1,25-dihydroxyvitamin D3), have been identified in plant extracts following chemical or enzymatic hydrolysis. mdpi.comresearchgate.net

However, the specific enzymes in plants responsible for these hydroxylation reactions and the subsequent glycosylation at the 3-hydroxyl position are yet to be definitively identified and characterized. Future research must focus on isolating and characterizing these plant-specific enzymes, which may include novel hydroxylases and glycosyltransferases. Understanding the genetic and environmental factors that regulate these pathways is also crucial. For instance, studies have shown that UVB light exposure significantly increases the vitamin D3 content in the leaves of some Solanaceae species. dtu.dk A complete elucidation of this biosynthetic machinery could pave the way for the agricultural bio-fortification of crops with these valuable compounds, offering a natural and sustainable source of vitamin D glycosides.

Development of Advanced Synthetic Strategies for Complex Glycoside Structures

The chemical synthesis of 1,25-dihydroxyvitamin D3 3-glycoside and other complex glycosidic analogues presents a significant challenge to organic chemists. The intricate and sensitive triene system of the vitamin D scaffold, coupled with the need for stereoselective glycosylation, demands sophisticated and innovative synthetic approaches. nih.gov While total syntheses of various vitamin D analogues have been achieved, the development of efficient and scalable methods for producing complex glycosides is an ongoing area of research. nih.govnih.govrsc.org

Detailed Characterization of Receptor-Independent Mechanisms of Action

The biological effects of 1,25-dihydroxyvitamin D3 are primarily mediated through its binding to the nuclear vitamin D receptor (VDR), which then regulates gene expression. nih.gov However, a growing body of evidence suggests that calcitriol can also elicit rapid, non-genomic responses that are independent of this classical pathway. nih.govnih.govjournalbonefragility.com These rapid actions are thought to be initiated at the cell membrane and involve the activation of various intracellular signaling cascades. nih.govnih.gov

A key area of future research is to determine whether this compound can also trigger these receptor-independent mechanisms. It is plausible that the glycoside itself, or its metabolites, could interact with putative membrane receptors for vitamin D or other cell surface proteins, initiating rapid cellular responses. nih.gov Investigating these possibilities will require the use of sophisticated cell biology and biochemical techniques to probe for rapid signaling events in response to the glycoside in cells that may or may not express the nuclear VDR. Unraveling these non-genomic pathways could reveal novel mechanisms by which vitamin D glycosides exert their biological effects and may explain some of the unique physiological responses observed with these compounds.

Exploration of Novel Glycoside Forms and Their Distinct Biological Implications

The glycosylation of 1,25-dihydroxyvitamin D3 is not limited to a single form. Nature has provided examples of various glycosidic derivatives, and chemical synthesis offers the potential to create an even wider array of novel structures. Research has already begun to explore the biological activities of different positional isomers, such as the C-1, C-3, and C-25 β-D-glucopyranosides of 1,25-dihydroxyvitamin D3. nih.gov Studies have shown that these different glucosides are all biologically active in vivo, likely due to their hydrolysis to the free aglycone. nih.gov

Future research should expand on this by synthesizing and evaluating a broader range of glycosides with different sugar moieties (e.g., galactose, mannose), varying chain lengths (di- and trisaccharides), and different anomeric configurations (α and β). It is conceivable that these structural variations could significantly impact the pharmacokinetic properties, tissue distribution, and biological activity of the resulting compounds. For example, the nature of the sugar component could influence the rate of enzymatic cleavage in the gut, leading to different release profiles of the active aglycone. Furthermore, specific glycosylation patterns might confer unique biological activities that are distinct from the aglycone itself, potentially through interactions with specific lectins or other carbohydrate-binding proteins. A systematic exploration of these novel glycoside forms is essential for a comprehensive understanding of their therapeutic potential.

Design and Development of Targeted Delivery Systems Based on Glycosylation Patterns

One of the most promising therapeutic applications of 1,25-dihydroxyvitamin D3 glycosides is their potential for targeted drug delivery, particularly to the colon. dtu.dk The underlying principle is that the glycoside form is relatively inactive and water-soluble, allowing it to pass through the upper gastrointestinal tract without significant absorption or interaction with the VDR. dtu.dkmdpi.com Upon reaching the lower intestine, the glycosidic bond can be cleaved by specific enzymes, such as β-glucosidases, which are abundant in the gut microbiota, releasing the active 1,25-dihydroxyvitamin D3 directly at the target site. dtu.dkresearchgate.net

This targeted release mechanism offers a significant advantage over the systemic administration of calcitriol, which can lead to hypercalcemia. dtu.dk Future research in this area will focus on the rational design and development of glycoside-based delivery systems with optimized targeting capabilities. This includes tailoring the glycosylation pattern to control the rate and location of aglycone release. For example, the choice of sugar and the type of glycosidic linkage could be engineered to be specifically recognized by certain bacterial enzymes present in the colon. Pharmacokinetic studies comparing synthetic and herbal-derived 1,25(OH)2D3-glycosides have shown that the glycosylated forms exhibit delayed absorption and a longer half-life, which is attributed to the rate-limiting step of de-glycosylation by intestinal enzymes. researchgate.netnih.gov Further development of these targeted delivery systems could lead to more effective and safer treatments for conditions such as inflammatory bowel disease and colon cancer.

Comparative Omics Studies of Glycoside versus Aglycone Effects in Specific Tissues

To fully appreciate the unique biological effects of this compound, it is essential to move beyond single-endpoint assays and embrace a more holistic, systems-level approach. Comparative "omics" studies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for dissecting the distinct cellular responses to the glycoside versus its aglycone, calcitriol.

Future research should prioritize direct comparative studies that analyze the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in specific target tissues, such as intestinal and immune cells, following treatment with either this compound or calcitriol. While transcriptomic analyses have been performed on the effects of calcitriol in different intestinal compartments, similar comprehensive studies for the glycoside are lacking. researchgate.netnih.govresearchgate.netresearchwithrutgers.comresearchgate.net Such studies would likely reveal that while there may be an overlap in the pathways affected, the glycoside may also modulate unique sets of genes and proteins, potentially explaining any observed differences in their biological activities. These omics datasets will be invaluable for identifying novel therapeutic targets and for building a more complete picture of the molecular mechanisms underlying the actions of vitamin D glycosides.

Investigation of Interactions with the Gut Microbiome and Modulatory Enzyme Activities

The gut microbiome plays a pivotal role in the metabolism and activity of this compound. mdpi.comnih.govjournalbonefragility.commdpi.comnih.govnih.gov As previously mentioned, bacterial enzymes, particularly β-glucosidases, are responsible for cleaving the glycosidic bond and releasing the active aglycone in the lower intestine. dtu.dkresearchgate.netmdpi.com This interaction is a critical determinant of the targeted delivery and therapeutic efficacy of the glycoside.

An important avenue for future research is to conduct a more in-depth investigation of these interactions. This includes identifying the specific bacterial species and strains within the gut microbiota that are most efficient at hydrolyzing this compound. mdpi.com Furthermore, it is crucial to understand how the composition and metabolic activity of the gut microbiome can influence the bioavailability and therapeutic outcomes of glycoside supplementation. Conversely, it is also important to explore how the administration of this compound and its liberated aglycone might, in turn, modulate the composition and function of the gut microbiome. nih.govnih.gov Studies have already shown that vitamin D can influence the balance of different bacterial phyla in the gut. nih.gov A deeper understanding of this bidirectional relationship will be essential for developing personalized therapeutic strategies that take into account an individual's unique gut microbial profile.

Integration into Advanced Animal Nutrition and Health Strategies

In poultry, the application of this compound has shown considerable promise. Studies demonstrate that its supplementation can lead to a significant improvement in the feed conversion ratio in broilers. mdpi.com When included in the diets of broiler breeders, it results in heavier chicks at hatch, indicating enhanced nutrient transfer from the hen to the embryo. mdpi.comipb.ac.idnih.gov This maternal supplementation strategy appears to confer lasting benefits to the progeny, including improved growth and immunity. mdpi.comnih.gov

Furthermore, this glycoside plays a pivotal role in intestinal health and immune function. Research has identified its capacity to increase the expression of calbindin-D28K, a key protein in calcium transport, and to modulate immune-related cytokines like interleukin-10 and interleukin-1β. mdpi.comnih.govresearchgate.net This dual action on calcium homeostasis and immune modulation underscores its potential as a multi-functional feed additive. srpublication.comresearchgate.net One emerging strategy is its use in the prevention of skeletal disorders. Early supplementation has been shown to be an effective measure against Bacterial Chondronecrosis with Osteomyelitis (BCO), a significant cause of lameness in broilers. uark.edu

Table 1: Summary of Research Findings on this compound in Broiler Chickens

ParameterResearch FindingReference
Feed Conversion RatioSignificantly reduced (improved) in broilers receiving supplementation. mdpi.com
Progeny Health (from supplemented breeders)Heavier broiler chicks at hatch; improved feed conversion and immunity in progeny. mdpi.comipb.ac.idnih.gov
Skeletal HealthEffective in reducing lameness associated with Bacterial Chondronecrosis with Osteomyelitis (BCO). uark.edu
Intestinal Health & ImmunityIncreased concentrations of calbindin D28K, interleukin 10, and interleukin 1β. mdpi.comnih.gov
Nutrient UtilizationSynergistic relationship with phytase enhances phosphorus and calcium utilization. srpublication.com

Table 2: Effect of this compound on Nursery Pig Bone Characteristics

ParameterResearch FindingReference
Growth PerformanceMinimal to no significant effects on final body weight, average daily gain, or average daily feed intake. oup.comnih.gov
Bone AshPercentage of bone ash increased linearly across all bones as supplementation increased. oup.comnih.gov
Bone DensityIncreased bone density observed in the second rib. oup.comnih.gov
Immune ResponseDecreased concentrations of the cytokine IL-8. nih.gov

For dairy cows, the potent effects of 1,25-dihydroxyvitamin D3 on calcium metabolism are well-documented. nih.govnih.gov The natural ingestion of plants containing its glycoside form is known to cause hypercalcemia, demonstrating the high bioavailability of the active compound following its release by microbial action in the rumen. tandfonline.com This highlights the potential for controlled dietary supplementation to support calcium homeostasis, a critical factor during the periparturient period to help manage conditions like hypocalcemia (milk fever). nih.govnih.gov The slow-release characteristic of the glycoside form, where de-glycosylation is a rate-limiting step for absorption, may offer a more stable and sustained physiological effect compared to synthetic versions. oup.comnih.govnih.gov

Future research will likely focus on optimizing inclusion strategies, exploring synergistic effects with other feed components like phytase, and further elucidating its impact on the immune systems of different species. srpublication.com The integration of this compound into animal diets represents a move towards more precise and effective nutritional solutions aimed at enhancing animal health and welfare. researchgate.netuark.edu

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 1,25-Dihydroxyvitamin D3 regulates calcium-phosphate homeostasis, and how can researchers validate its tissue-specific effects?

  • Methodology : Use vitamin D-deficient rodent models supplemented with controlled doses of 1,25-Dihydroxyvitamin D3. Measure serum calcium, phosphate, and parathyroid hormone (PTH) levels alongside bone mineral density (via micro-CT). In vitro, employ intestinal organoids to quantify calcium transport using fluorescent dyes (e.g., Fura-2).

Q. How does 1,25-Dihydroxyvitamin D3 modulate immune responses in autoimmune diseases like multiple sclerosis?

  • Methodology : Utilize experimental autoimmune encephalomyelitis (EAE) mouse models. Administer 1,25-Dihydroxyvitamin D3 prophylactically or therapeutically and assess disease progression via clinical scoring, histopathology (CNS inflammation), and flow cytometry (T-cell subsets). Monitor cytokine profiles (e.g., IL-10, IFN-γ) using multiplex assays.

Q. What role does 1,25-Dihydroxyvitamin D3 play in glucose metabolism, and how can its interaction with insulin signaling be studied?

  • Methodology : Conduct oral glucose tolerance tests (OGTT) in animal models treated with 1,25-Dihydroxyvitamin D3. Measure insulin sensitivity via hyperinsulinemic-euglycemic clamps. In cultured adipocytes, use siRNA knockdown of the vitamin D receptor (VDR) to isolate insulin pathway cross-talk.

Advanced Research Questions

Q. What experimental designs resolve contradictions in 1,25-Dihydroxyvitamin D3's anti-tumor efficacy between in vitro and in vivo models?

  • Methodology : Compare 3D tumor spheroids (mimicking tumor microenvironments) with monolayer cultures. Use orthotopic xenograft models in vitamin D-sufficient vs. deficient hosts. Profile CYP27B1 (1α-hydroxylase) and CYP24A1 (catabolic enzyme) expression in tumors via RNA-seq to assess local hormone availability.

Q. How can researchers differentiate between direct transcriptional regulation and indirect immunomodulatory effects of 1,25-Dihydroxyvitamin D3 in viral reactivation studies?

  • Methodology : In HCMV-infected monocytes, perform chromatin immunoprecipitation (ChIP) for VDR binding at viral promoters (e.g., MIEP). Compare lytic replication in VDR-knockout vs. wild-type cells. Use pharmacological inhibitors to block monocyte differentiation (e.g., MAPK inhibitors) and isolate differentiation-dependent effects.

Q. What protocols address the challenges in correlating serum 1,25-Dihydroxyvitamin D3 levels with tissue-specific bioactivity?

  • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precise quantification. Pair serum measurements with tissue biopsies (e.g., colon, kidney) to assess local 1α-hydroxylase activity. Use radiolabeled tracers to track tissue uptake kinetics.

Q. How does 1,25-Dihydroxyvitamin D3 regulate its own receptor (VDR) expression, and what techniques quantify this autoregulation?

  • Methodology : Treat human myoblasts or intestinal epithelial cells with 1,25-Dihydroxyvitamin D3 and perform time-course Northern blotting for VDR mRNA. Use immunoradiometric assays (IRMA) to measure total VDR protein and ligand-binding assays to distinguish occupied vs. unoccupied receptors.

Methodological Considerations Table

Research Focus Key Techniques Critical Variables References
Calcium homeostasisMicro-CT, Fura-2 imaging, organoid modelsDietary vitamin D status, PTH levels
Immune modulationEAE models, flow cytometry, cytokine assaysTiming of 1,25-D3 administration
Viral reactivationChIP, luciferase reporter assaysCell differentiation state, co-stimuli (e.g., PMA)
Receptor autoregulationNorthern blotting, IRMA, ligand-bindingDose-response kinetics, cycloheximide controls
Tumor microenvironmentOrthotopic xenografts, RNA-seqCYP24A1/CYP27B1 expression, stromal interactions

Key Data Contradictions & Resolutions

  • Anti-tumor effects vs. hypercalcemia risk : While 1,25-Dihydroxyvitamin D3 induces apoptosis in prostate cancer cells via TRPV6 modulation , its clinical utility is limited by hypercalcemia. Solutions include developing non-hypercalcemic analogs (e.g., calcipotriol) or localized delivery systems.
  • Species-specific activity : 1,25-Dihydroxyvitamin D2 shows reduced activity in chicks compared to rats , necessitating species validation in preclinical models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.